molecular formula C22H23N3O5S B11239599 N-(4-ethoxyphenyl)-3-{[2-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}propanamide

N-(4-ethoxyphenyl)-3-{[2-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}propanamide

Cat. No.: B11239599
M. Wt: 441.5 g/mol
InChI Key: QTFFEJOYOQRHNK-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-3-[2-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a methylbenzenesulfonyl group, and a dihydropyridazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-3-[2-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with suitable reagents to introduce the ethoxy group.

    Synthesis of the Methylbenzenesulfonyl Intermediate: This involves the sulfonylation of a methylbenzene derivative using sulfonyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the methylbenzenesulfonyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-3-[2-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-3-[2-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-3-[2-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-3-[2-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE
  • N-(4-FLUOROPHENYL)-3-[2-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE
  • N-(4-CHLOROPHENYL)-3-[2-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-3-[2-METHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENESULFONYL]PROPANAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[2-methyl-5-(6-oxo-1H-pyridazin-3-yl)phenyl]sulfonylpropanamide

InChI

InChI=1S/C22H23N3O5S/c1-3-30-18-8-6-17(7-9-18)23-21(26)12-13-31(28,29)20-14-16(5-4-15(20)2)19-10-11-22(27)25-24-19/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)(H,25,27)

InChI Key

QTFFEJOYOQRHNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)C

Origin of Product

United States

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